molecular formula C13H10BrF B7993989 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene

2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene

Cat. No.: B7993989
M. Wt: 265.12 g/mol
InChI Key: BOZLAAGHRRPAGN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a naphthyl group attached to a propene backbone. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-naphthylamine and allyl bromide.

    Bromination: The first step involves the bromination of allyl bromide to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated intermediate is then coupled with 4-fluoro-1-naphthylamine under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, and reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods for reduction.

Major Products

    Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include epoxides and hydroxylated derivatives.

    Reduction: Products include saturated alkanes and alcohols.

Scientific Research Applications

2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential biological effects and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-chloro-1-naphthyl)-1-propene
  • 2-Bromo-3-(4-methyl-1-naphthyl)-1-propene
  • 2-Bromo-3-(4-ethyl-1-naphthyl)-1-propene

Uniqueness

2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9(14)8-10-6-7-13(15)12-5-3-2-4-11(10)12/h2-7H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLAAGHRRPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C2=CC=CC=C12)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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